Hydroxyprocaine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

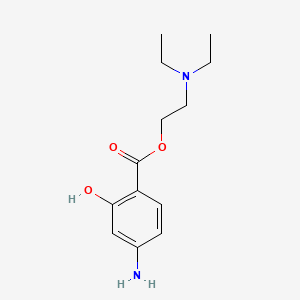

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16/h5-6,9,16H,3-4,7-8,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSCYMOJHVOGDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197591 |

Source

|

| Record name | Hydroxyprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-53-6 |

Source

|

| Record name | Hydroxyprocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyprocaine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyprocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyprocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12LGO1XVPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydroxyprocaine (CAS 487-53-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of Hydroxyprocaine (CAS 487-53-6), an ester-class local anesthetic. Drawing from a synthesis of publicly available scientific literature and chemical databases, this document details its chemical and physical properties, pharmacological profile, synthesis, analytical methodologies, and toxicological considerations. It is intended to serve as a foundational resource for professionals in research and drug development.

Core Chemical and Physical Properties

This compound, systematically named 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, is a derivative of procaine distinguished by a hydroxyl group on the benzene ring.[1][2][3] This structural modification influences its physicochemical properties, such as solubility and stability.[1]

Identifiers and Nomenclature

| Property | Value |

| CAS Number | 487-53-6[4] |

| IUPAC Name | 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate[4] |

| Molecular Formula | C₁₃H₂₀N₂O₃[2][3] |

| Molecular Weight | 252.31 g/mol [2][4] |

| Synonyms | Oxycaine, Oxyprocain, m-Hydroxyprocaine, Hydroxynovocain, 2-Diethylaminoethyl 4-aminosalicylate[4] |

Physicochemical Data

| Property | Value | Source |

| Appearance | Solid powder | [5] |

| Boiling Point | 408.7 °C | [2] |

| Purity | >98% (typical) | [5] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short-term storage (days to weeks) or -20 °C for long-term storage (months to years). | [5] |

Pharmacology: Mechanism and Profile

As an ester-type local anesthetic, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[6] This inhibition prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking the transmission of nerve impulses and producing a local anesthetic effect.[6]

The pharmacological characteristics of local anesthetics, including potency, onset of action, and duration of action, are intrinsically linked to their physicochemical properties.[6]

-

Potency: Correlates with the lipid solubility of the anesthetic agent.[6]

-

Onset of Action: Primarily dependent on the pKa of the drug.[6]

-

Duration of Action: Associated with the degree of plasma protein binding.[6]

Metabolism

Ester-type local anesthetics are primarily metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis.[7] This rapid breakdown generally results in a shorter duration of action compared to amide-type local anesthetics.[7] The primary metabolite of this hydrolysis is likely 4-amino-2-hydroxybenzoic acid, which is then expected to be further metabolized and excreted.[7]

Synthesis of this compound

The synthesis of this compound, 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, can be conceptualized through established organic chemistry principles, though a detailed, step-by-step validated protocol is not publicly available. A general approach, based on the synthesis of related compounds, would involve the esterification of 4-amino-2-hydroxybenzoic acid with 2-(diethylamino)ethanol.[6][8]

A plausible synthetic route, adapted from the synthesis of similar benzocaine derivatives, is outlined below. This should be considered a theoretical pathway and would require experimental optimization and validation.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methodologies

The quantification and identification of this compound in various matrices, such as pharmaceutical formulations and biological samples, are crucial for quality control, pharmacokinetic studies, and forensic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for the analysis of local anesthetics.[9][10][11]

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the determination of local anesthetics in human plasma has been reported, which can be adapted for this compound.[12] A typical HPLC method would involve:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction from the biological matrix.[9][12]

-

Chromatographic Separation: A C18 or similar reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[12][13]

-

Detection: UV detection at the wavelength of maximum absorbance for this compound or, for higher sensitivity and specificity, mass spectrometric detection (LC-MS).[9][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique for the analysis of volatile and thermally stable compounds.[10][11] For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.[10]

A general GC-MS protocol would include:

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the sample matrix.[10]

-

Derivatization (if necessary): Silylation or acylation to make the analyte more volatile.[10]

-

GC Separation: Separation on a capillary column with a suitable temperature program.[11]

-

MS Detection: Mass spectrometric analysis for identification and quantification based on the mass spectrum and retention time.[11]

Toxicological Profile

The toxicity of local anesthetics is a critical consideration in their clinical use.[14] Systemic toxicity can occur due to accidental intravascular injection or administration of an excessive dose, primarily affecting the central nervous system (CNS) and the cardiovascular system.[14]

Repeated-dose toxicity studies are essential for evaluating the safety of a drug after prolonged exposure.[1][16] While no specific subchronic toxicity studies for this compound were found, such studies are a standard requirement for drug development and would be necessary to fully characterize its long-term safety profile.[1][16]

Clinical and Research Applications

This compound has been investigated for several clinical and research applications, primarily as a local anesthetic.

Local Anesthesia

This compound is used for local anesthesia in various medical and dental procedures.[1] Its rapid onset and moderate duration of action make it suitable for minor surgical interventions.[1] In dentistry, it has been used as an alternative to amide-type anesthetics in patients with a history of allergic reactions to those agents.[17][18]

Ophthalmic Use

Topical local anesthetics are essential in ophthalmology for various procedures.[19][20] While specific clinical trials on this compound for ophthalmic use are not extensively documented in the available literature, its properties as a local anesthetic suggest potential utility in this field.

Antibacterial Properties

Several local anesthetics have been shown to possess antibacterial activity.[21][22][23] this compound was initially developed as a local anesthetic with inherent antibacterial properties.[5] This dual functionality could be advantageous in preventing surgical site infections. Further research is needed to fully characterize the antibacterial spectrum and clinical efficacy of this compound against relevant pathogens.[21][22]

Conclusion and Future Directions

This compound is an ester-type local anesthetic with a well-defined chemical structure and established mechanism of action. While it has a history of clinical use, particularly in dentistry, there is a notable lack of publicly available, in-depth data on its specific pharmacokinetic and pharmacodynamic properties, as well as comprehensive toxicological data.

For researchers and drug development professionals, this presents both a challenge and an opportunity. Further investigation into the following areas would be highly valuable:

-

Quantitative Pharmacokinetic and Pharmacodynamic Studies: To precisely determine its potency, onset and duration of action, and metabolic profile.

-

Validated Synthesis and Analytical Protocols: To ensure consistent production and accurate measurement.

-

Comprehensive Toxicological Evaluation: To establish a detailed safety profile.

-

Clinical Trials: To rigorously evaluate its efficacy and safety in various clinical applications, including its potential as an antibacterial agent.

A deeper understanding of these aspects will be crucial for realizing the full therapeutic potential of this compound.

References

-

Science.gov. (n.d.). repeat-dose toxicity study: Topics by Science.gov. Retrieved from [Link]

-

MDPI. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules, 27(9), 2875. Retrieved from [Link]

-

PMC. (2020). Basic pharmacology of local anaesthetics. BJA Education, 20(2), 3-10. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). Retrieved from [Link]

-

PubChem. (n.d.). 2-(Diethylamino)ethyl 4-aminobenzoate;2-hydroxybenzoic acid;urea. Retrieved from [Link]

-

PubMed. (2009). In vitro antibacterial effects of topical local anesthetics. Journal of Dermatological Treatment, 20(4), 223-226. Retrieved from [Link]

-

PMC. (2023). Antibacterial activity of local anesthetics against multidrug-resistant bacteria in vitro. Infection and Drug Resistance, 16, 4567-4576. Retrieved from [Link]

-

ResearchGate. (2023). (2)Anti-Bacterial Activity of Procaine_4_ Hydroxycoumarin - Aqueous Copper Chloride. Retrieved from [Link]

-

International Journal of Innovative Science and Research Technology. (2022). Analysis of Drugs from Biological Samples. Retrieved from [Link]

-

PMC. (2018). Local anesthetic toxicity: acute and chronic management. Acute Medicine & Surgery, 5(4), 307-315. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

-

MDPI. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(15), 5894. Retrieved from [Link]

-

Journal of Oral and Maxillofacial Anesthesia. (2022). Long acting local anesthesia and preventive analgesia—difficulty of prove on clinical trial. Journal of Oral and Maxillofacial Anesthesia, 2(1), 1-3. Retrieved from [Link]

-

LHS Living by Chemistry. (2004). Lethal Dose Table. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PMC. (2013). Metabolism of [13C5]hydroxyproline in vitro and in vivo: implications for primary hyperoxaluria. American Journal of Physiology-Renal Physiology, 305(9), F1329-F1337. Retrieved from [Link]

-

ClinicalTrials.gov. (2023). Evaluate Buffering Local Anesthetic in Inflamed Teeth. Retrieved from [Link]

-

PMC. (2021). Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects. Antioxidants, 10(8), 1222. Retrieved from [Link]

-

e-Century Publishing Corporation. (2023). Original Article Antibacterial activity of local anesthetics against multidrug-resistant bacteria in vitro. Retrieved from [Link]

-

PMC. (2017). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. Journal of Analytical Methods in Chemistry, 2017, 8952013. Retrieved from [Link]

-

Frontiers. (2023). Electrochemical simulation of psychotropic drug metabolism compared to in vivo processes using liquid chromatography and mass spectrometry. Retrieved from [Link]

-

MDPI. (2023). Lidocaine Shows Significant Antimicrobial Effects Against Staphylococcus Species: An In-Vitro Study Comparing Different Combinations of Lidocaine and Clinically Used Injectables, like Steroids and Hyaluronan, in the Context of Arthritis Management. International Journal of Molecular Sciences, 24(22), 16407. Retrieved from [Link]

-

LRA. (2020). Successful Dental Treatments Using Procaine Hydrochloride in a Patient Afraid of Local Anesthesia but Consenting for Allergic Testing with Lidocaine: A Case Report. Retrieved from [Link]

-

PubMed. (1983). Deaths from local anesthetic-induced convulsions in mice. Anesthesia & Analgesia, 62(6), 587-590. Retrieved from [Link]

-

Invitrocue. (n.d.). Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

-

PubMed. (2022). Chloroprocaine 3% Gel as a Novel Ocular Topical Anesthetic: Results from a Multicenter, Randomized Clinical Trial in Patients Undergoing Cataract Surgery. Clinical Ophthalmology, 16, 1239-1247. Retrieved from [Link]

-

Frontiers. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Retrieved from [Link]

-

PubMed. (1977). Metabolism and measurement of chloroprocaine, an ester-type local anesthetic. Anesthesiology, 47(5), 429-434. Retrieved from [Link]

-

PubMed. (2022). Comparison of clinical efficacy of ropivacaine and lignocaine with adrenaline for implant surgery anesthesia: a split-mouth randomized controlled clinical trial. Journal of Maxillofacial and Oral Surgery, 21(4), 1199-1205. Retrieved from [Link]

-

PubMed. (2023). Lidocaine Toxicity. Retrieved from [Link]

-

ResearchGate. (2023). Fast GC-MS method for the simultaneous screening of THC-COOH, cocaine, opiates and analogues including buprenorphine and fentanyl, and their metabolites in urine. Retrieved from [Link]

-

NIH. (2024). The Effects of Low Viscosity Preservative-Free Chloroprocaine Ophthalmic Gel 3% versus BAK-Containing Tetracaine 0.5% on the Bactericidal Action of Povidone-Iodine. Retrieved from [Link]

-

News-Medical.Net. (2021). Local anesthetic procaine inhibits SARS-CoV-2 in vitro. Retrieved from [Link]

-

Semantic Scholar. (2022). Development and Validation of an HPLC-MS/MS Method for Quantitative Bioanalysis of Lidocaine and its Metabolites in Human Plasma: Application in a Population Pharmacokinetic Study. Retrieved from [Link]

-

Mayo Clinic. (2023). Chloroprocaine (topical application, ophthalmic). Retrieved from [Link]

-

ResearchGate. (2017). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. Retrieved from [Link]

-

ClinicalTrials.gov. (2024). Multicenter Study of Chloroprocaine Versus Ropivacaine for Epidural Labor Analgesia. Retrieved from [Link]

-

PMC. (2022). Chloroprocaine 3% Gel as a Novel Ocular Topical Anesthetic: Results from a Multicenter, Randomized Clinical Trial in Patients Undergoing Cataract Surgery. Clinical Ophthalmology, 16, 1239-1247. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis. (2021). Development and Validation of Bioanalytical Method for the Determination of Cobicistat from Human Plasma. Retrieved from [Link]

Sources

- 1. The 14-day repeated-dose toxicity study of a fixed-dose combination, QXOH/levobupivacaine, via subcutaneous injection in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 2-(Diethylamino)ethyl 4-amino-2-hydroxybenzoate [cymitquimica.com]

- 4. This compound | C13H20N2O3 | CID 68097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism and measurement of chloroprocaine, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijisrt.com [ijisrt.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Local anesthetic toxicity: acute and chronic management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. repeat-dose toxicity study: Topics by Science.gov [science.gov]

- 17. dovepress.com [dovepress.com]

- 18. Lidocaine Toxicity(Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chloroprocaine 3% Gel as a Novel Ocular Topical Anesthetic: Results from a Multicenter, Randomized Clinical Trial in Patients Undergoing Cataract Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chloroprocaine (topical application, ophthalmic) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 21. In vitro antibacterial effects of topical local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antibacterial activity of local anesthetics against multidrug-resistant bacteria in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Introduction: The Significance of o-Hydroxy Procaine

An In-depth Technical Guide to the Synthesis and Characterization of o-Hydroxy Procaine

This guide provides a comprehensive technical overview for the synthesis and characterization of o-hydroxy procaine, also known as 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind key experimental decisions. It offers a self-validating framework for producing and verifying this important procaine analog.

Procaine, a foundational local anesthetic, has spawned a vast family of analogs as scientists seek to modulate its efficacy, duration of action, and safety profile. The introduction of a hydroxyl group ortho to the ester linkage, creating o-hydroxy procaine (chemical formula: C₁₃H₂₀N₂O₃)[1][2], is a strategic modification. This functional group can potentially alter the molecule's electronic properties, lipophilicity, and metabolic pathways. Specifically, the ortho-hydroxyl group may introduce intramolecular hydrogen bonding, influencing the conformation of the ester group and its interaction with biological targets like voltage-gated sodium channels. Understanding the synthesis and rigorous characterization of this derivative is crucial for its further investigation in pharmacology and medicinal chemistry.

This guide details a robust and reproducible synthetic route starting from 4-nitro-2-hydroxybenzoic acid, followed by a multi-faceted characterization protocol to ensure the final product's identity, purity, and structural integrity.

Synthesis of o-Hydroxy Procaine

The synthesis of o-hydroxy procaine is a two-step process adapted from the classic synthesis of procaine itself.[3][4][5] The strategy involves:

-

Esterification: Formation of an ester by reacting 4-nitro-2-hydroxybenzoic acid with 2-(diethylamino)ethanol. To achieve high yield and avoid side reactions, the carboxylic acid is first converted to a more reactive acid chloride intermediate.

-

Reduction: Selective reduction of the aromatic nitro group to a primary amine to yield the final product.

Synthesis Pathway Overview

The overall reaction scheme is presented below.

Caption: Reaction scheme for the synthesis of o-hydroxy procaine.

Experimental Protocol: Synthesis

Materials and Reagents:

-

4-Nitro-2-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

2-(Diethylamino)ethanol

-

Pyridine

-

Dichloromethane (DCM)

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol

-

Ethyl acetate

-

Hexane

Step 1: Synthesis of 2-(Diethylamino)ethyl 4-nitro-2-hydroxybenzoate

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), suspend 4-nitro-2-hydroxybenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

-

Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. It is used in excess to serve as both reagent and solvent, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[6]

-

-

Gently reflux the mixture for 2-3 hours. The solid should completely dissolve, indicating the formation of the acid chloride.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure (vacuum distillation). This leaves the crude 4-nitro-2-hydroxybenzoyl chloride as an oil or solid.

-

Esterification: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve 2-(diethylamino)ethanol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Rationale: Pyridine acts as a base to neutralize the HCl generated during the esterification reaction, preventing it from protonating the desired product or the starting amine, which would render it non-nucleophilic.

-

-

Add the solution of the amine and pyridine dropwise to the cooled acid chloride solution with constant stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude ester.

Step 2: Synthesis of o-Hydroxy Procaine (Reduction of the Nitro Group)

-

Reduction Setup: In a round-bottom flask, add the crude 2-(diethylamino)ethyl 4-nitro-2-hydroxybenzoate from the previous step, followed by ethanol and water (e.g., a 4:1 mixture) to create a suspension.

-

Add iron powder (Fe, ~5 eq) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 eq).

-

Rationale: The Fe/HCl system is a classic and cost-effective method for the reduction of aromatic nitro groups.[3] Iron acts as the reducing agent in the acidic medium.

-

-

Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove most of the ethanol.

-

Add water to the residue and basify the solution to a pH of ~9-10 with a saturated NaHCO₃ solution or dilute NaOH. This deprotonates the ammonium salt and makes the product soluble in organic solvents.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude o-hydroxy procaine.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure o-hydroxy procaine as a solid.

Characterization of o-Hydroxy Procaine

Rigorous characterization is essential to confirm the structure of the synthesized molecule and assess its purity. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

Caption: Workflow for the characterization of o-hydroxy procaine.

Spectroscopic Characterization

A. UV-Vis Spectroscopy

-

Protocol: Dissolve a small amount of the purified product in a suitable solvent (e.g., ethanol or methanol) to prepare a dilute solution. Record the absorption spectrum using a UV-Vis spectrophotometer, typically from 200 to 400 nm.

-

Expected Results: The spectrum is expected to show characteristic absorption maxima related to the aminobenzoate chromophore. The presence of the amino and hydroxyl groups will influence the position and intensity of these peaks compared to procaine. A bathochromic (red) shift is anticipated compared to non-hydroxylated procaine due to the electron-donating effect of the -OH group.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol: Acquire the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Expected Results: The spectrum will confirm the presence of key functional groups.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Appearance |

| O-H (Phenolic) | 3200 - 3600 | Broad |

| N-H (Aromatic Amine) | 3300 - 3500 | Two sharp bands (symm. & asymm.) |

| C-H (Aliphatic) | 2850 - 3000 | Sharp |

| C=O (Ester) | 1680 - 1710 | Strong, sharp |

| C=C (Aromatic) | 1500 - 1600 | Multiple bands |

| C-O (Ester) | 1100 - 1300 | Strong |

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra.

-

Expected Results for ¹H NMR: The spectrum will show distinct signals for each unique proton environment. Key expected signals include:

-

Aromatic protons (3H) in the 6.0-7.5 ppm range, with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring.

-

Methylene protons (-O-CH₂- and -N-CH₂-) of the ethyl ester chain, likely in the 2.5-4.5 ppm range.

-

Ethyl protons (-N-CH₂-CH₃) showing a quartet and a triplet.

-

Broad, exchangeable signals for the -OH and -NH₂ protons.

-

-

Expected Results for ¹³C NMR: The spectrum will confirm the carbon framework. Key signals include:

-

Carbonyl carbon (C=O) around 165-175 ppm.

-

Aromatic carbons in the 100-160 ppm range.

-

Aliphatic carbons of the diethylaminoethyl group in the 10-70 ppm range.

-

D. Mass Spectrometry (MS)

-

Protocol: Analyze the sample using an electrospray ionization (ESI) source coupled to a mass analyzer.

-

Expected Results: The mass spectrum will confirm the molecular weight of the compound. The ESI-MS in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 253.31.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Characterization

A. Thin-Layer Chromatography (TLC)

-

Protocol: Spot the sample on a silica gel TLC plate and develop it using a suitable mobile phase, such as ethyl acetate/hexane with a small amount of triethylamine. Visualize the spots under UV light (254 nm) and/or by staining.

-

Rationale: Triethylamine is added to the mobile phase to prevent the basic amine from "tailing" on the acidic silica gel plate, resulting in sharper spots.[7]

-

-

Application: Used to monitor reaction progress and assess the purity of column chromatography fractions. A pure compound should ideally show a single spot.

B. High-Performance Liquid Chromatography (HPLC)

-

Protocol: Use a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9] Detection is typically performed with a UV detector at one of the compound's absorption maxima.

-

Application: HPLC is the gold standard for determining the purity of the final product. A single, sharp peak indicates a high degree of purity. The area of the peak can be used to quantify the purity (e.g., >98%).[9]

| Parameter | Typical Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (pH adjusted) and Methanol/Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~290-310 nm) |

| Injection Volume | 10-20 µL |

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of o-hydroxy procaine. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and validate this compound. The two-step synthesis involving esterification via an acid chloride intermediate followed by nitro group reduction is a robust method. The subsequent characterization using a suite of orthogonal techniques—including NMR, MS, FTIR, HPLC, and UV-Vis—provides a self-validating system that ensures the final product meets the high standards of identity and purity required for advanced research and development.

References

- Baniceru, M., Manda, C. V., & Popescu, S. M. (2011). Chromatographic analysis of local anesthetics in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 1-12.

-

He, J., et al. (2018). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules, 23(11), 2993. [Link]

-

Li, S., et al. (2022). Solvent-Driven Enrichment and Multiplex Analysis of Local Anesthetics by Thin-Layer Chromatography Coupled with Surface-Enhanced Raman Spectroscopy. ACS Omega, 7(14), 12185–12193. [Link]

-

GDC Pharma. (2019, May 13). SYNTHESIS OF PROCAINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-5TH SEM [Video]. YouTube. [Link]

-

Dr. P. K. Shukla & Mps Classes. (2021, February 10). Synthesis of Procaine | Structure, MOA & Uses | BP501T | L~53 [Video]. YouTube. [Link]

-

El-Didamony, A. M., & Hafeez, S. M. (2018). Spectroscopic Investigation of Procaine Interaction with Human Serum Albumin. IT Medical Team. [Link]

-

Anonymous. (n.d.). Synthesis of Procaine Hydrochloride. Scribd. [Link]

- CN104341314A - A synthetic method of procaine hydrochloride. (2015).

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-(Diethylamino)ethyl 4-amino-2-hydroxybenzoate [cymitquimica.com]

- 3. Procaine synthesis - chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN104341314A - A synthetic method of procaine hydrochloride - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solvent-Driven Enrichment and Multiplex Analysis of Local Anesthetics by Thin-Layer Chromatography Coupled with Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromatographic analysis of local anesthetics in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography [mdpi.com]

An In-Depth Technical Guide to 2-Diethylaminoethyl 4-aminosalicylate: Structure, Synthesis, and Pharmacological Potential

This guide provides a comprehensive technical overview of 2-Diethylaminoethyl 4-aminosalicylate, a molecule of significant interest in drug development. By examining its chemical architecture, we can extrapolate its potential therapeutic applications and chart a course for its synthesis and evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of foundational knowledge and actionable insights.

Deciphering the Chemical Structure and its Implications

2-Diethylaminoethyl 4-aminosalicylate is an organic molecule composed of a 4-aminosalicylic acid (4-ASA) core linked to a 2-diethylaminoethanol side chain via an ester bond. This specific arrangement of functional groups dictates its physicochemical properties and, consequently, its potential pharmacological behavior.

The structure can be broken down into three key components:

-

4-Aminosalicylic Acid (4-ASA) Backbone: An isomer of the well-known anti-inflammatory agent 5-aminosalicylic acid (mesalamine), 4-ASA itself possesses therapeutic properties.[1][2] It is a derivative of salicylic acid, which is the active metabolite of aspirin. This structural feature suggests a potential for anti-inflammatory activity.

-

Ester Linkage: The carboxyl group of 4-ASA is esterified with the hydroxyl group of 2-diethylaminoethanol. Ester linkages are common in prodrug design, as they can be hydrolyzed by esterase enzymes present in the body to release the active parent drug. In this case, hydrolysis would yield 4-ASA and 2-diethylaminoethanol.

-

2-Diethylaminoethanol Side Chain: This tertiary amine-containing alcohol is also a component of the local anesthetic procaine (2-diethylaminoethyl 4-aminobenzoate).[3][4][5] The diethylamino group can be protonated at physiological pH, influencing the molecule's solubility and its ability to interact with biological targets.

The molecular formula of 2-Diethylaminoethyl 4-aminosalicylate is C13H20N2O3.

Table 1: Predicted Physicochemical Properties of 2-Diethylaminoethyl 4-aminosalicylate

| Property | Predicted Value | Significance |

| Molecular Weight | 268.31 g/mol | Influences diffusion and transport across biological membranes. |

| pKa (tertiary amine) | ~9-10 | The diethylamino group will be predominantly protonated at physiological pH, increasing water solubility. |

| LogP | ~2.5-3.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 (amine and hydroxyl) | Contributes to interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 5 (ester, amine, hydroxyl) | Contributes to interactions with biological targets and solubility. |

Strategic Synthesis: A Proposed Experimental Protocol

The synthesis of 2-Diethylaminoethyl 4-aminosalicylate can be approached through several established organic chemistry reactions. A common and effective method is the direct esterification of 4-aminosalicylic acid with 2-diethylaminoethanol. The following protocol is a proposed, self-validating system for its synthesis.

Protocol: Fischer Esterification of 4-Aminosalicylic Acid with 2-Diethylaminoethanol

Objective: To synthesize 2-Diethylaminoethyl 4-aminosalicylate.

Materials:

-

4-Aminosalicylic acid (4-ASA)

-

2-Diethylaminoethanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-aminosalicylic acid (1 equivalent) and a slight excess of 2-diethylaminoethanol (1.2 equivalents) in toluene.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the reaction mixture. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Causality: The continuous removal of water drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-ASA) is consumed.

-

Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Self-Validation: The cessation of effervescence indicates complete neutralization.

-

Extraction: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 2-Diethylaminoethyl 4-aminosalicylate by column chromatography or recrystallization to obtain the final product of high purity.

Diagram 1: Synthetic Workflow for 2-Diethylaminoethyl 4-aminosalicylate

Caption: A streamlined workflow for the synthesis of 2-Diethylaminoethyl 4-aminosalicylate.

Unraveling the Potential Mechanism of Action and Pharmacology

The pharmacological activity of 2-Diethylaminoethyl 4-aminosalicylate is anticipated to be primarily driven by its hydrolysis to 4-aminosalicylic acid (4-ASA). The anti-inflammatory mechanisms of aminosalicylates are multifaceted and not entirely elucidated, but several key pathways have been identified.[6][7][8]

Anti-Inflammatory Cascade

-

Inhibition of Pro-inflammatory Mediators: A primary mechanism of action for aminosalicylates is the inhibition of the production of prostaglandins and leukotrienes from arachidonic acid.[7] This is achieved through the modulation of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By reducing these inflammatory mediators, 4-ASA can alleviate the signs of inflammation, such as swelling, redness, and pain.

-

Scavenging of Reactive Oxygen Species (ROS): Aminosalicylates are known to be potent scavengers of free radicals.[7][8] In inflammatory conditions like inflammatory bowel disease (IBD), there is an overproduction of ROS by immune cells, leading to oxidative stress and tissue damage. 4-ASA can neutralize these harmful species, thereby protecting the intestinal mucosa.

-

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Aminosalicylates have been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the inflammatory response.

-

Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor with anti-inflammatory properties.[9][10] The acetylated metabolite of aminosalicylates, N-acetyl-5-ASA, can bind to and activate PPAR-γ.[9][10] This activation leads to the downregulation of pro-inflammatory gene expression.[10] It is plausible that 4-ASA, upon absorption and metabolism, could act through a similar mechanism.

Diagram 2: Proposed Anti-Inflammatory Signaling Pathway of 4-ASA

Caption: The multifaceted anti-inflammatory mechanisms of 4-aminosalicylic acid (4-ASA).

Potential Therapeutic Applications

Given its structural similarity to other aminosalicylates, 2-Diethylaminoethyl 4-aminosalicylate is a promising candidate for the treatment of inflammatory conditions, particularly those affecting the gastrointestinal tract.

-

Inflammatory Bowel Disease (IBD): Both ulcerative colitis and Crohn's disease are characterized by chronic inflammation of the digestive tract.[1][11][12] The targeted delivery of 4-ASA to the site of inflammation is a key therapeutic strategy.[6][13] As a prodrug, 2-Diethylaminoethyl 4-aminosalicylate could potentially be formulated for delayed release, allowing for the liberation of active 4-ASA in the colon.

-

Other Inflammatory Conditions: The anti-inflammatory properties of 4-ASA may also be beneficial in other inflammatory disorders, although this would require further investigation.

Conclusion and Future Directions

2-Diethylaminoethyl 4-aminosalicylate represents a molecule with considerable therapeutic potential, primarily as a prodrug of the anti-inflammatory agent 4-aminosalicylic acid. Its chemical structure is amenable to straightforward synthesis, and its pharmacological profile can be reasonably predicted based on the extensive research on related aminosalicylates.

Future research should focus on the following areas:

-

Optimization of Synthesis and Characterization: Developing a scalable and efficient synthesis protocol and fully characterizing the compound using techniques such as NMR, mass spectrometry, and elemental analysis.

-

In Vitro Evaluation: Assessing its stability in simulated gastric and intestinal fluids, and determining its rate of hydrolysis by esterases. Its anti-inflammatory activity should be confirmed in relevant cell-based assays.

-

In Vivo Pharmacokinetic and Pharmacodynamic Studies: Investigating its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. Its efficacy in established models of inflammatory bowel disease should also be evaluated.

By systematically addressing these research questions, the full therapeutic potential of 2-Diethylaminoethyl 4-aminosalicylate can be elucidated, potentially leading to the development of a novel treatment for inflammatory diseases.

References

- PubChem. (n.d.). 2-(dimethylamino)ethyl p-aminosalicylate. National Center for Biotechnology Information.

- Google Patents. (n.d.). DE1793836C1 - Process for the preparation of N- (diethylaminoethyl) -2-methoxy-4-amino-5-bromobenzamide.

- Geier, M. (n.d.). Aminosalicylates. GPnotebook.

- Harris, M. S., & Lichtenstein, G. R. (1993). Review article: the mode of action of the aminosalicylates in inflammatory bowel disease. Alimentary Pharmacology & Therapeutics, 7(4), 369–383.

- PubChem. (n.d.). Procaine. National Center for Biotechnology Information.

- MDPracticeGuide. (n.d.). Mechanism of Action of Aminosalicylates.

- PubChem. (n.d.). 2-(Diethylamino)ethyl 4-aminobenzoate;2-hydroxybenzoic acid;urea. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-(Diethylamino)ethyl 4-aminobenzoate;2-(dimethylamino)ethyl 4-(butylamino)benzoate. National Center for Biotechnology Information.

- Homework.Study.com. (n.d.). Propose a synthesis of the local anesthetic ambucaine from 4-nitrosalicylic acid, ethylene oxide, diethylamine, and 1-bromobutane.

- PubChem. (n.d.). 2-(diethylamino)ethyl 4-aminobenzoate;N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine. National Center for Biotechnology Information.

- Jafari, F., et al. (2018). Synthesis of a novel PEGylated colon-specific azo-based 4-aminosalicylic acid prodrug. Iranian Journal of Pharmaceutical Research, 17(4), 1269–1279.

- ResearchGate. (n.d.). Synthesis of 5-(4-chloro-2-[2-{diethylamino}ethylcarbamoyl]–1-methoxyphenyl)azosalicylic acid (MCP azo-linked to 5-ASA, MCP-azo-ASA).

- MDPracticeGuide. (2011, August 26). Mechanism of Action of Aminosalicylates [Video]. YouTube.

- Dhaneshwar, S. S. (2014). Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. World Journal of Gastroenterology, 20(13), 3564–3571.

- Bernstein, C. N. (2009). The Role of Aminosalicylates in Crohn's Disease. Gastroenterology & Hepatology, 5(11), 776–778.

- PubChem. (n.d.). 2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron. National Center for Biotechnology Information.

- Crohn's & Colitis Foundation. (n.d.). Aminosalicylates (5-ASA).

- Al-Ghamdi, M. S., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2217.

- Lim, W. C., et al. (2016). Aminosalicylates for induction of remission or response in Crohn's disease. Cochrane Database of Systematic Reviews, 7(7), CD008870.

- Campregher, C., & Gasche, C. (2011). Aminosalicylates. Best Practice & Research Clinical Gastroenterology, 25(4-5), 535–546.

- Butterworth, J. F., & Strichartz, G. R. (1993). The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite. Anesthesiology, 78(4), 740–751.

- Punchard, N. A., Greenfield, S. M., & Thompson, R. P. H. (1992). Mechanism of action of 5-aminosalicylic acid. Mediators of Inflammation, 1(3), 151–165.

- Al-Ghamdi, M. S., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2217.

- PubChem. (n.d.). 2-(diethylamino)ethyl 4-aminobenzoate;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;hydrochloride. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-(Diethylamino)ethyl 4-aminobenzoate;iodomethane;hydrochloride. National Center for Biotechnology Information.

- Perisic, V. N. (2013). Aminosalicylates in inflammatory bowel disease. Zdravniski Vestnik, 82(Suppl), I-26-I-32.

- Shah, R., & Singh, G. (2023). Mesalamine. In StatPearls. StatPearls Publishing.

- Nagy, F., Karacsony, G., & Varro, V. (1989). Experience with topical administration of 4-aminosalicylic acid in ulcerative colitis. Diseases of the Colon & Rectum, 32(2), 134–137.

- ResearchGate. (n.d.). Synthesis of Procaine.

- National Institute of Standards and Technology. (n.d.). Procaine. NIST Chemistry WebBook.

Sources

- 1. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experience with topical administration of 4-aminosalicylic acid in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Procaine [webbook.nist.gov]

- 6. gastrotraining.com [gastrotraining.com]

- 7. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]

- 10. m.youtube.com [m.youtube.com]

- 11. The Role of Aminosalicylates in Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aminosalicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of a novel PEGylated colon-specific azo-based 4- aminosalicylic acid prodrug - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxyprocaine mechanism of action sodium channel blocking

An In-depth Technical Guide to the Mechanism of Action of Hydroxyprocaine on Voltage-Gated Sodium Channels

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Oxybuprocaine, is an amino ester-type local anesthetic that elicits its clinical effect by inducing a transient, reversible blockade of nerve impulse conduction.[1][2] The principal molecular target for this action is the voltage-gated sodium channel (NaV), a critical protein responsible for the initiation and propagation of action potentials in excitable cells like neurons.[3][4] This guide provides a comprehensive technical examination of the mechanism by which this compound interacts with NaV channels. We will dissect the core principle of state-dependent blockade, explore the molecular architecture of the binding site, detail the pathways of drug access, and present the electrophysiological methodologies required to characterize these interactions. While much of the foundational molecular work has been performed with archetypal local anesthetics such as procaine and lidocaine, this compound, as a classic member of this class, is fundamentally understood to operate through these same well-established principles.

The Voltage-Gated Sodium Channel: The Epicenter of Local Anesthesia

Voltage-gated sodium channels are transmembrane proteins composed of a large, pore-forming α-subunit with four homologous domains (I-IV).[5] Each domain contains six transmembrane segments (S1-S6). The S4 segment in each domain is highly charged and acts as the channel's voltage sensor, while the S5 and S6 segments and the interconnecting P-loops form the central ion-conducting pore.[4][5]

These channels cycle through three primary conformational states in response to changes in membrane potential, a process essential for generating an action potential:

-

Resting (Closed) State: At the negative resting membrane potential, the channel is closed but capable of opening.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing a massive influx of Na+ ions that constitutes the rising phase of the action potential. This state is transient, lasting only for a millisecond or two.[4][6]

-

Inactivated (Closed) State: Almost immediately after opening, the channel enters a non-conducting, inactivated state, which is refractory to further depolarization. This state is crucial for ensuring the unidirectional propagation of the action potential.[4]

The ability of local anesthetics like this compound to block nerve conduction is inextricably linked to their differential interaction with these three states.

The Modulated Receptor Hypothesis: A State-Dependent Blockade

The cornerstone of understanding local anesthetic mechanism is the Modulated Receptor Hypothesis . First proposed by Hille, this model posits that local anesthetics bind with significantly different affinities to the various conformational states of the NaV channel.[7][8] The affinity of the drug for its binding site is "modulated" by the channel's state.

This state-dependent binding explains the characteristic clinical and electrophysiological properties of local anesthetics.[9] Because the drug binds more tightly to and stabilizes the inactivated state, it effectively shifts the channel population towards this non-conducting conformation, preventing them from returning to the resting state and participating in subsequent action potentials.[9] This also underlies the phenomenon of "use-dependent" or "phasic" block, where the degree of inhibition is markedly increased in rapidly firing neurons (such as those transmitting nociceptive signals) because the channels spend more time in the high-affinity open and inactivated states.[9][10]

Caption: State-dependent binding of this compound to the NaV channel.

Molecular Architecture of the Local Anesthetic Binding Site

Extensive site-directed mutagenesis and structural biology studies have mapped the local anesthetic binding site to the inner pore of the NaV channel.[5] This receptor site is not a simple pocket but a complex interface formed by residues on the S6 transmembrane segments of multiple domains, primarily domains I, III, and IV.

Key residues, identified through studies on channels like the rat brain NaV1.2a, that are critical for high-affinity, state-dependent binding include a phenylalanine (F1764) and a tyrosine (Y1771) in the domain IV S6 segment.[7] Mutation of these aromatic residues drastically reduces the channel's sensitivity to local anesthetics, confirming their central role in forming the binding pocket.[7] While not empirically determined for this compound itself, its structural similarity to other amino ester and amide local anesthetics strongly implies that it targets this same conserved receptor site within the channel pore.

Pathways of Drug Access to a Sheltered Site

Given that the binding site is located deep within the channel pore and is accessible from the intracellular side, a critical question is how the drug molecule reaches it. Two primary pathways have been described:

-

The Hydrophilic Pathway: Local anesthetics are weak bases that exist in equilibrium between a charged (cationic) and uncharged (neutral) form.[10] The charged form cannot readily cross the lipid membrane. However, it can access the binding site from the cytoplasm when the channel's intracellular activation gate is open. This pathway is a key contributor to use-dependent block, as the channel must open for the drug to gain access.[4][9]

-

The Hydrophobic Pathway: The uncharged, lipid-soluble form of the drug can partition into the cell membrane and diffuse laterally to access the binding site through fenestrations (side openings) in the channel protein, bypassing the activation gate.[8] After reaching the inner pore, it can re-equilibrate, with the protonated form binding to the receptor. This pathway is thought to be primarily responsible for tonic block of resting channels.[8]

The specific pathway utilized by this compound depends on its physicochemical properties (pKa, lipid solubility) and the state of the channel.

Quantifying the Blockade: An Electrophysiological Protocol

Whole-cell patch-clamp electrophysiology is the gold standard for investigating the interaction between a compound and a voltage-gated ion channel. This protocol outlines a method to characterize the state-dependent block of NaV channels (e.g., heterologously expressed in HEK293 cells) by this compound.

Objective: To measure tonic block, use-dependent block, and the shift in the voltage-dependence of steady-state inactivation.

Experimental Protocol: Whole-Cell Voltage Clamp

-

Cell Preparation: Culture HEK293 cells stably expressing a specific human NaV channel subtype (e.g., NaV1.7, relevant for pain). Plate cells on glass coverslips 24-48 hours before the experiment.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Note: CsF is used to block potassium channels).

-

-

Establishing Whole-Cell Configuration:

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Using a micromanipulator, approach a single cell with a glass micropipette (2-4 MΩ resistance) filled with internal solution.

-

Apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal").

-

Apply a brief, strong pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

-

Voltage-Clamp Protocols:

-

Tonic Block Measurement:

-

Hold the cell at a hyperpolarized potential (-120 mV) where most channels are in the resting state.

-

Apply a single depolarizing test pulse to 0 mV for 20 ms to elicit a peak inward Na+ current.

-

Perfuse the cell with a known concentration of this compound for 2-3 minutes to reach equilibrium.

-

Repeat the test pulse. The percentage reduction in peak current represents the tonic block.

-

-

Use-Dependent Block Measurement:

-

From a holding potential of -120 mV, apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at a high frequency (e.g., 10 Hz).

-

Measure the peak current elicited by the first pulse (I_peak1) and the last pulse (I_peak20).

-

Perform this protocol first in the control (external solution) and then after applying this compound. The progressive decline in current during the pulse train demonstrates use-dependent block.

-

-

Steady-State Inactivation Protocol:

-

Hold the cell at -120 mV.

-

Apply a series of 500 ms conditioning pre-pulses ranging from -140 mV to -20 mV in 10 mV increments.

-

Immediately following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of channels that were available to open.

-

Plot the normalized test pulse current against the pre-pulse voltage and fit with a Boltzmann function to determine the half-inactivation voltage (V½).

-

Repeat the protocol in the presence of this compound. A hyperpolarizing (leftward) shift in V½ indicates stabilization of the inactivated state.

-

-

Caption: Workflow for patch-clamp analysis of NaV channel modulation.

Data Presentation and Expected Results

The interaction of this compound with NaV channels is expected to produce a distinct biophysical signature consistent with other classic local anesthetics.

| Parameter | Experimental Observation | Mechanistic Interpretation |

| Tonic Block | Modest reduction in current from a hyperpolarized holding potential. | Low-affinity binding to resting-state channels via the hydrophobic pathway. |

| Use-Dependent Block | Progressive reduction of current during high-frequency stimulation. | High-affinity binding to open and inactivated channels via the hydrophilic pathway. |

| V½ of Inactivation | Hyperpolarizing (leftward) shift in the steady-state inactivation curve. | Stabilization of the high-affinity inactivated channel state by the drug. |

| Recovery from Inactivation | Slower time course for recovery from inactivation. | Drug unbinding is a rate-limiting step for the channel to return to the resting state. |

Conclusion and Future Directions

This compound achieves its anesthetic effect through a sophisticated, state-dependent blockade of voltage-gated sodium channels.[1][2][11] By preferentially binding to the open and inactivated conformations, it effectively inhibits the generation and propagation of action potentials, particularly in highly active nerve fibers.[9] The mechanism, epitomized by the Modulated Receptor Hypothesis, involves interaction with a conserved binding site within the channel's inner pore.[5]

While the fundamental mechanism is well-understood by analogy to its class, future research could focus on quantifying the specific binding affinities of this compound for different NaV channel isoforms (e.g., NaV1.1-1.9). Such studies would provide a more detailed understanding of its selectivity profile and could inform the rational design of next-generation local anesthetics with improved therapeutic indices and reduced off-target effects.

References

-

Oxybuprocaine | C17H28N2O3 | CID 4633. (n.d.). PubChem, National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Oxybuprocaine – eDrug. (2015, September 14). University of Edinburgh. Retrieved January 20, 2026, from [Link]

-

OXYBUPROCAINE HYDRCHLORIDE EYE DROPS. (2024, June 2). Starship Child Health. Retrieved January 20, 2026, from [Link]

-

Stagg, N. J., & Brugada, R. (2009). Basic pharmacology of local anaesthetics. BJA Education, 9(5), 138-142. Retrieved January 20, 2026, from [Link]

-

Lirk, P., Picardi, S., & Hollmann, M. W. (2021). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 12, 776472. Retrieved January 20, 2026, from [Link]

-

Local Anaesthetics - Part One. (2021, August 23). LITFL. Retrieved January 20, 2026, from [Link]

-

Pharmacology of local anaesthetics. (2024, October 26). Deranged Physiology. Retrieved January 20, 2026, from [Link]

-

Local anesthetics

pharmacology. (2022, November 28). Osmosis from Elsevier. Retrieved January 20, 2026, from [Link] -

Oxybuprocaine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Wang, G. K., & Wang, S. Y. (1996). Distinct local anesthetic affinities in Na+ channel subtypes. Biophysical Journal, 71(4), 1831-1840. Retrieved January 20, 2026, from [Link]

-

Wang, G. K., & Wang, S. Y. (1996). Distinct local anesthetic affinities in Na+ channel subtypes. PubMed, National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Heinemann, S. H., Stühmer, W., & Conti, F. (1997). Differences in steady-state inactivation between Na channel isoforms affect local anesthetic binding affinity. The Journal of general physiology, 109(6), 767-778. Retrieved January 20, 2026, from [Link]

-

This compound | C13H20N2O3 | CID 68097. (n.d.). PubChem, National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Procaine | C13H20N2O2 | CID 4914. (n.d.). PubChem, National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Strichartz, G. R., & Wang, G. K. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 117(6), 1365-1378. Retrieved January 20, 2026, from [Link]

-

Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 149(4), 465-481. Retrieved January 20, 2026, from [Link]

Sources

- 1. Oxybuprocaine Hydrochloride | 5987-82-6 | Benchchem [benchchem.com]

- 2. Oxybuprocaine | C17H28N2O3 | CID 4633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxybuprocaine – eDrug [edrug.mvm.ed.ac.uk]

- 4. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]

- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. partone.litfl.com [partone.litfl.com]

- 11. edu.cdhb.health.nz [edu.cdhb.health.nz]

An In-Depth Technical Guide to the Physicochemical Properties of Hydroxyprocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyprocaine (CAS No. 487-53-6), chemically known as 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, is an ester-type local anesthetic structurally related to procaine.[1] The introduction of a hydroxyl group to the aromatic ring differentiates it from procaine, influencing its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound, offering a foundational resource for researchers in drug development, analytical chemistry, and pharmaceutical sciences. The guide delves into the compound's structural attributes, solubility, dissociation constant (pKa), and partition coefficient (logP), supported by detailed experimental protocols and data interpretation. Furthermore, it explores the spectroscopic and thermal characteristics of this compound and discusses its chemical stability and degradation pathways.

Chemical Identity and Molecular Structure

This compound is a complex organic molecule with distinct functional groups that dictate its chemical behavior and biological activity. A thorough understanding of its structure is paramount for any scientific investigation.

IUPAC Name: 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate[2]

Synonyms: Oxyprocaine, Metathis compound, 4-aminobenzoyl-diethylaminoethanol[1][2]

CAS Number: 487-53-6[1]

Molecular Formula: C₁₃H₂₀N₂O₃[2]

Molecular Weight: 252.31 g/mol [2]

The molecular architecture of this compound features a para-aminobenzoic acid (PABA) core, esterified with diethylaminoethanol. The key structural differentiators are the hydroxyl group at the 2-position of the benzene ring and the tertiary amine in the side chain. These moieties are crucial in determining the molecule's polarity, ionization state, and receptor-binding characteristics.

Physicochemical Properties

The physicochemical parameters of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the key properties of this compound.

| Property | Value | Reference |

| Appearance | Solid powder | [3] |

| Melting Point | 153-155 °C | [4] |

| pKa (Predicted) | 7.86 ± 0.35 | [4] |

| logP (Computed) | 2.4 | [5] |

Solubility

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4) at a controlled temperature.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately with a suitable solvent, and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Causality Behind Experimental Choices: The shake-flask method is a gold-standard technique for solubility determination due to its direct measurement of the equilibrium state.[7] The choice of agitation time and temperature is critical to ensure that a true equilibrium is achieved. Centrifugation is a necessary step to prevent undissolved particles from interfering with the concentration measurement.

Self-Validating System: The protocol's integrity is maintained by running replicate experiments and ensuring that the solubility value remains constant with extended equilibration times.

Diagram of Solubility Determination Workflow

Caption: Workflow for experimental solubility determination.

Dissociation Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values. For this compound, the tertiary amine in the diethylaminoethyl group is the primary basic center, while the phenolic hydroxyl and aromatic amino groups are acidic. A predicted pKa value for the basic amine is approximately 7.86.[4]

Protocol for pKa Determination (Potentiometric Titration)

This protocol describes the determination of the pKa value of this compound using potentiometric titration.[8]

Objective: To determine the pKa of the ionizable group(s) of this compound.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).[9] The solution should be of a known concentration (e.g., 1 mM).[10]

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[10] Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. The inflection point of the first derivative of the titration curve can be used to accurately determine the equivalence point.[8]

Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for pKa determination as it measures the change in proton concentration during the titration.[11] The use of a calibrated pH meter is essential for accurate measurements. Titrating with a strong acid or base ensures a complete reaction with the analyte.

Self-Validating System: The accuracy of the method can be verified by titrating a standard compound with a known pKa under the same experimental conditions.

Diagram of pKa Determination Workflow

Caption: Workflow for a forced degradation study.

Analytical Methodologies

Validated analytical methods are essential for the quality control and quantitative analysis of this compound in bulk drug and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach for the assay and impurity profiling of local anesthetics.

[12]Protocol for a Generic RP-HPLC Method

Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Methodology:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λmax of this compound.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

#### 6.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It can be used for the analysis of this compound and its impurities, although derivatization may be necessary to improve its volatility and chromatographic performance.

[2]Protocol for a Generic GC-MS Method

Objective: To develop a GC-MS method for the identification of this compound and its related substances.

Methodology:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection.

-

Temperature Program: A temperature gradient to separate the analytes.

-

Mass Spectrometer: Electron ionization (EI) source with a mass analyzer (e.g., quadrupole).

Conclusion